molecular formula C13H12N4O2 B2588157 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile CAS No. 1394678-61-5

4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile

Cat. No. B2588157
CAS RN: 1394678-61-5
M. Wt: 256.265
InChI Key: IHIXVRBJVGRWBL-UHFFFAOYSA-N
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Description

  • PubChem Substance ID : 329789208

Synthesis Analysis

The synthetic route for this compound involves the condensation of a 1H-1,3-benzodiazole-5-carbonyl moiety with a morpholine-3-carbonitrile group. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile consists of a benzodiazole ring fused with a morpholine ring. The carbonyl group and cyano group are attached to the benzodiazole ring. The arrangement of atoms and bond angles can be visualized using molecular modeling software .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the carbonyl group. Investigating its reactivity with different reagents and conditions would provide valuable insights .

Safety and Hazards

  • Storage : Store at room temperature (RT) .

properties

IUPAC Name

4-(3H-benzimidazole-5-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c14-6-10-7-19-4-3-17(10)13(18)9-1-2-11-12(5-9)16-8-15-11/h1-2,5,8,10H,3-4,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIXVRBJVGRWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC3=C(C=C2)N=CN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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